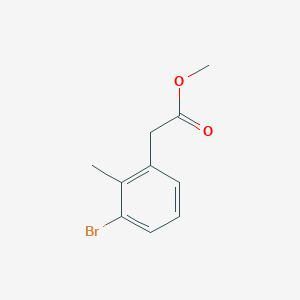
Methyl 2-(3-chlorophenyl)isonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-chlorophenyl)pyridine-4-carboxylate is an organic compound that belongs to the class of pyridine carboxylates It is characterized by the presence of a pyridine ring substituted with a methyl ester group at the 4-position and a 3-chlorophenyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-chlorophenyl)pyridine-4-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with 2-pyridinecarboxylic acid under esterification conditions. The reaction is often catalyzed by acidic or basic catalysts and requires the use of a dehydrating agent to drive the reaction to completion. Common reagents include sulfuric acid or hydrochloric acid as catalysts and thionyl chloride or phosphorus oxychloride as dehydrating agents.
Industrial Production Methods
In an industrial setting, the production of methyl 2-(3-chlorophenyl)pyridine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
Methyl 2-(3-chlorophenyl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
Methyl 2-(3-chlorophenyl)pyridine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Industrial Chemistry: It serves as an intermediate in the synthesis of various fine chemicals and agrochemicals.
作用機序
The mechanism of action of methyl 2-(3-chlorophenyl)pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.
類似化合物との比較
Similar Compounds
- Methyl 2-(3-bromophenyl)pyridine-4-carboxylate
- Methyl 2-(3-fluorophenyl)pyridine-4-carboxylate
- Methyl 2-(3-methylphenyl)pyridine-4-carboxylate
Uniqueness
Methyl 2-(3-chlorophenyl)pyridine-4-carboxylate is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs with different substituents.
特性
分子式 |
C13H10ClNO2 |
|---|---|
分子量 |
247.67 g/mol |
IUPAC名 |
methyl 2-(3-chlorophenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C13H10ClNO2/c1-17-13(16)10-5-6-15-12(8-10)9-3-2-4-11(14)7-9/h2-8H,1H3 |
InChIキー |
OAPKLGBPTCYVNO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=NC=C1)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


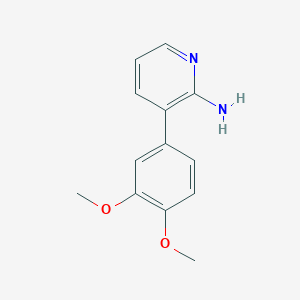
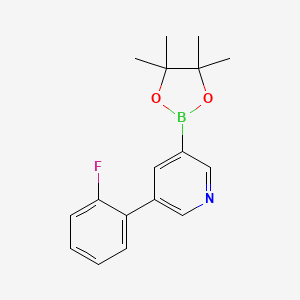
![4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine](/img/structure/B11722687.png)

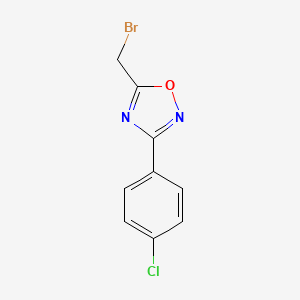

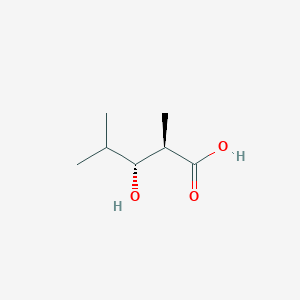
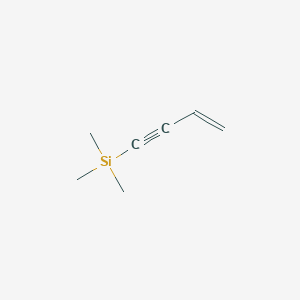

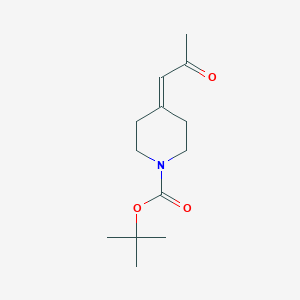

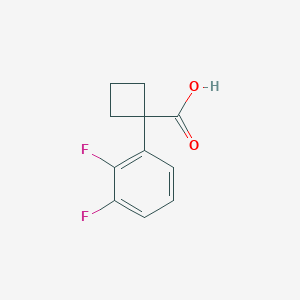
![2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide](/img/structure/B11722752.png)
